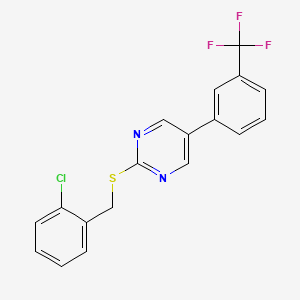
2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can greatly influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group and a 5-(3-(trifluoromethyl)phenyl) group . The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrimidine ring, the trifluoromethyl group, and the 2-chlorobenzyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Chemical Analysis and Reactivity Studies
- A study focused on sulfur inversion in thioether ligands, including 4-chlorobenzyl 2-pyrimidinyl sulfide, revealed insights into their chemical behavior and potential applications in creating complex molecules (Tresoldi et al., 2002).
Spectroscopic and Computational Analysis
- Research involving 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a related compound, utilized FT-IR and FT-Raman spectroscopy, providing valuable data for understanding the electronic and structural characteristics of similar compounds (Alzoman et al., 2015).
Biochemical Interaction Studies
- A publication investigating transcription factor inhibitors identified a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], which is structurally similar and provides insights into the interaction of these compounds with biological molecules (Palanki et al., 2000).
Pharmacological and Toxicological Studies
- Studies on pyrimidine derivatives, including 5-[3-(trifluoromethyl)phenyl]-2-amino compounds, offer insights into the pharmacological properties and potential medicinal applications of similar compounds (Medwid et al., 1990).
Material Science and Polymer Research
- A study focusing on CF3-containing diamine and its derivatives, similar in structure to 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, provided insights into the synthesis and properties of novel polymers with potential applications in various fields (Shockravi et al., 2009).
Nanotechnology and Optoelectronics
- Research on thiopyrimidine derivatives, which are structurally related, explored their nonlinear optical properties, indicating potential applications in optoelectronics and as components in novel technological devices (Hussain et al., 2020).
Cytotoxic Activity and Cancer Research
- A study on novel 5-methyl-4-thiopyrimidine derivatives, which share structural similarities, investigated their cytotoxic activity, providing valuable information for potential cancer treatment applications (Stolarczyk et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2S/c19-16-7-2-1-4-13(16)11-25-17-23-9-14(10-24-17)12-5-3-6-15(8-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIYSBDKFSNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
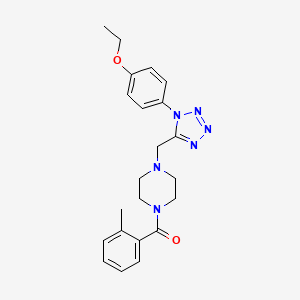
![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)
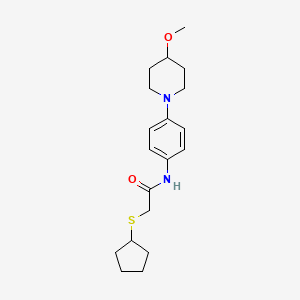

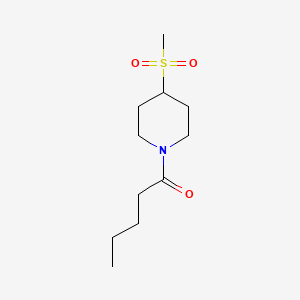
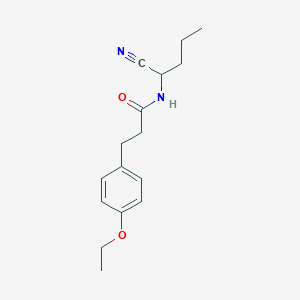
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)